molecular formula C17H16BrN5O B2393776 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929848-14-6

5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2393776
CAS No.: 929848-14-6
M. Wt: 386.253
InChI Key: NKXYWRFCQQRRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₇H₁₇BrN₆O) features a 1,2,3-triazole core substituted at the 1-position with a 3-bromophenyl group and at the 4-position with a carboxamide linked to a phenylethyl chain. This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are recognized for their modular synthesis and adaptability to diverse biological targets .

Properties

IUPAC Name

5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c18-13-7-4-8-14(11-13)23-16(19)15(21-22-23)17(24)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXYWRFCQQRRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated precursor reacts with the triazole intermediate.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached via an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.

  • **Substitution

Biological Activity

5-Amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a triazole ring, an amino group, and a carboxamide functional group, which contribute to its potential pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
CAS Number 929848-14-6
Molecular Formula C17H16BrN5O
Molecular Weight 384.24 g/mol

The presence of the bromine atom in the phenyl group enhances its electronic properties, potentially influencing both its reactivity and biological activity.

Biological Activity

Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activity of this compound has been explored in various studies:

Antimicrobial Activity

In a study focused on antimicrobial properties, derivatives of triazoles were synthesized and evaluated for their efficacy against various pathogens. The presence of the bromophenyl and phenylethyl groups was found to enhance antimicrobial activity compared to simpler triazole derivatives. The compound demonstrated significant inhibition against several bacterial strains .

Anticancer Potential

The compound has shown promise in anticancer research. A series of 5-amino-1,2,3-triazole-4-carboxamides were screened for their ability to suppress parasite burden in models of Chagas' disease. One derivative exhibited submicromolar activity (pEC50 > 6) and demonstrated significant improvements in oral exposure due to enhanced metabolic stability and solubility .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the amino group or the central triazole ring significantly impact its efficacy. For instance:

  • Replacing the amino group with other substituents resulted in inactivity.
  • Altering the triazole to imidazole or pyrazole led to a loss of activity .

This suggests that specific interactions between the amino group and molecular targets are crucial for maintaining bioactivity.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Chagas Disease Treatment : A study identified a series of compounds based on the 5-amino triazole framework that showed significant suppression of Trypanosoma cruzi burden in mouse models. The lead compound from this series was optimized for potency and metabolic stability .
  • Antimicrobial Testing : Research conducted on various triazole derivatives indicated that modifications to the bromophenyl group enhanced activity against Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens and showed promising results .

Scientific Research Applications

Anticancer Applications

Mechanism of Action : The compound exhibits potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptotic pathways.

Case Studies and Findings

  • In Vitro Studies :
    • A study evaluated the compound's effect on several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated significant cytotoxic effects with IC50 values below 50 µM, demonstrating its potential as an anticancer agent .
    • Another investigation highlighted its ability to induce apoptosis in cancer cells through mitochondrial membrane potential disruption and caspase activation, confirming its role in programmed cell death .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to understand the binding affinity of this compound with specific cancer-related targets. These studies suggest that the compound binds effectively to proteins involved in cancer progression, which could lead to the development of targeted therapies .

Antimicrobial Applications

The compound also shows promising antimicrobial activity against various pathogens, including bacteria and fungi.

Case Studies and Findings

  • Antibacterial Activity :
    • In vitro tests have demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
  • Antifungal Activity :
    • The compound has been tested against fungal strains like Candida albicans. Results showed that it outperformed standard antifungal agents like fluconazole in terms of efficacy, suggesting its potential as a new antifungal treatment option .

Summary of Findings

Application TypeActivityNotable ResultsReferences
AnticancerCytotoxicIC50 < 50 µM in MCF-7 and HCT-116 cells ,
AntimicrobialAntibacterialEffective against S. aureus, E. coli ,
AntifungalMore effective than fluconazole against C. albicans

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Bioactivity Halogenated Aryl Groups: The 3-bromophenyl group in the target compound may enhance DNA intercalation or halogen bonding compared to fluorophenyl or chlorophenyl analogs, as seen in CNS cancer activity (compound 4e, Table 1) . Phenylethyl vs.

Mechanistic Divergence

  • SOS Response Inhibition : Lead 1 and its derivatives (carbamoylmethyl-substituted) specifically inhibit LexA self-cleavage, a critical step in bacterial SOS response, via β-turn mimetic interactions. The target compound’s 3-bromophenyl group may sterically hinder this mechanism, redirecting activity to other targets .
  • Anticancer Activity : Bromophenyl- and dichlorophenyl-substituted triazoles (e.g., compound 4e, Table 1) show selective cytotoxicity, suggesting halogenated substituents enhance DNA damage or kinase inhibition pathways .

Pharmacokinetic Considerations

  • Cytotoxicity : Lead 1 exhibits low cytotoxicity, attributed to its carbamoylmethyl group, whereas bromophenyl analogs (e.g., compound 4e) may have higher off-target effects due to increased lipophilicity .
  • Synthetic Modularity : The 1,2,3-triazole-4-carboxamide scaffold allows rapid diversification. For example, replacing the 3-bromophenyl with a thienylmethyl group (e.g., compound in ) alters target specificity toward parasitic enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-step condensation reactions. For bromophenyl-substituted triazoles, intermediates like 3-bromoaniline derivatives are condensed with phenylethyl isocyanides, followed by azide coupling. Optimal conditions include using DMF as a solvent at 60–80°C, with copper(I) iodide as a catalyst, yielding ~60–75% purity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and regioselectivity of the triazole ring. Mass spectrometry (HRMS) validates molecular weight (expected ~435 g/mol). FT-IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary biological targets or enzymatic systems inhibited by this compound?

  • Methodological Answer : Triazole carboxamides often target metalloenzymes like carbonic anhydrase or histone deacetylases (HDACs). Competitive inhibition assays (e.g., fluorometric or colorimetric enzyme activity tests) using recombinant proteins confirm IC₅₀ values. Molecular docking studies predict binding interactions with the triazole core anchoring to Zn²⁺ in catalytic sites .

Advanced Research Questions

Q. How can solubility limitations of this compound be addressed in in vitro assays without compromising bioactivity?

  • Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation improve aqueous solubility. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) at the phenylethyl chain, enhance solubility while maintaining inhibitory potency. Parallel artificial membrane permeability assays (PAMPA) guide optimization .

Q. How do contradictory data on enzyme inhibition kinetics (e.g., competitive vs. non-competitive) arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Use standardized protocols (e.g., fixed substrate concentrations in Lineweaver-Burk plots) and isoform-specific recombinant proteins. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding affinity measurements to clarify mechanisms .

Q. What strategies validate the compound’s selectivity across enzyme families (e.g., HDACs vs. kinases)?

  • Methodological Answer : High-throughput profiling using panels of recombinant enzymes (e.g., Eurofins KinaseProfiler™) identifies off-target effects. Computational models (e.g., pharmacophore mapping) prioritize structural motifs linked to selectivity. Follow-up in silico docking with non-target enzymes (e.g., cytochrome P450) assesses potential interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer : Systematic substitution at the 3-bromophenyl (e.g., replacing Br with Cl or CF₃) or phenylethyl groups (e.g., alkyl chain elongation) is tested. Biological activity data (IC₅₀, logP) are modeled using QSAR software (e.g., MOE). Meta-analysis of related triazoles (e.g., 4-fluorophenyl analogs) identifies trends in electronic or steric effects .

Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy in disease models?

  • Methodological Answer : Pharmacokinetic studies (e.g., plasma stability, metabolic clearance in liver microsomes) identify bioavailability bottlenecks. Formulation adjustments (e.g., nanoparticle delivery) or prodrug strategies (e.g., esterification of the carboxamide) improve in vivo exposure. Orthotopic tumor models validate efficacy while monitoring toxicity via histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.